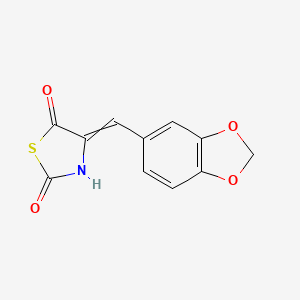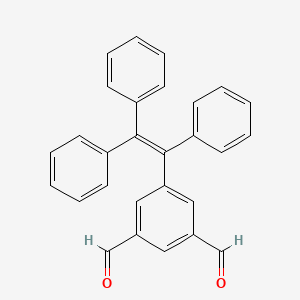
Methyl 4-(bromomethyl)-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-(bromomethyl)-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is an organic compound with the molecular formula C15H19BBrFO4. This compound is notable for its unique structure, which includes a bromomethyl group, a fluoro substituent, and a dioxaborolane ring. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and materials science.
Vorbereitungsmethoden
The synthesis of Methyl 4-(bromomethyl)-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate typically involves multiple steps. One common synthetic route includes the following steps:
Starting Material: The synthesis begins with a suitable benzoate derivative.
Fluorination: The fluorine atom is introduced using fluorinating agents such as Selectfluor.
Dioxaborolane Formation: The dioxaborolane ring is formed through a reaction with bis(pinacolato)diboron in the presence of a palladium catalyst.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Analyse Chemischer Reaktionen
Methyl 4-(bromomethyl)-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Cross-Coupling Reactions: The dioxaborolane moiety is particularly useful in Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl or vinyl halides to form biaryl or alkenyl compounds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions, leading to the formation of various derivatives.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF). Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Methyl 4-(bromomethyl)-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Materials Science: The compound is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its ability to form stable boron-containing structures.
Biology and Medicine: Research is ongoing to explore its potential in drug discovery and development, particularly in the design of boron-containing pharmaceuticals.
Industry: The compound is used in the production of specialty chemicals and intermediates for various industrial applications.
Wirkmechanismus
The mechanism of action of Methyl 4-(bromomethyl)-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate involves its ability to participate in various chemical reactions. The bromomethyl group acts as a reactive site for nucleophilic substitution, while the dioxaborolane moiety facilitates cross-coupling reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to Methyl 4-(bromomethyl)-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate include:
Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: Lacks the bromomethyl and fluoro substituents, making it less reactive in certain substitution reactions.
1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole: Contains a pyrazole ring instead of a benzoate group, leading to different reactivity and applications.
Methyl 4-bromo-2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: Similar structure but with different substitution patterns, affecting its reactivity and use in synthesis.
The uniqueness of this compound lies in its combination of functional groups, which provides versatility in various chemical reactions and applications.
Eigenschaften
Molekularformel |
C15H19BBrFO4 |
|---|---|
Molekulargewicht |
373.02 g/mol |
IUPAC-Name |
methyl 4-(bromomethyl)-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate |
InChI |
InChI=1S/C15H19BBrFO4/c1-14(2)15(3,4)22-16(21-14)11-9(8-17)6-7-10(12(11)18)13(19)20-5/h6-7H,8H2,1-5H3 |
InChI-Schlüssel |
DOXPQLJNRAGZQH-UHFFFAOYSA-N |
Kanonische SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2F)C(=O)OC)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 3-{[(2-chlorophenoxy)acetyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12499317.png)
![3-(2-methoxyphenyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B12499322.png)



![N-[4-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl]benzamide](/img/structure/B12499340.png)
![N-(3-chloro-4-methoxyphenyl)-N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-4-methylbenzenesulfonamide](/img/structure/B12499342.png)
![N-{2-[(2,4-dichlorobenzyl)sulfanyl]ethyl}-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide](/img/structure/B12499345.png)
![4-(6H-benzo[c][1]benzazocin-5-yl)-4-oxobutanoic acid](/img/structure/B12499347.png)

![Ethyl 4-(4-acetylpiperazin-1-yl)-3-{[(2,4-dichlorophenyl)carbonyl]amino}benzoate](/img/structure/B12499359.png)
![4,8-bis[5-(2-ethylhexyl)-4-hexylthiophen-2-yl]-2,6-diiodothieno[2,3-f][1]benzothiole](/img/structure/B12499367.png)
![3-[4-Methoxy-3-(pyrrolidine-1-sulfonyl)phenyl]prop-2-enoic acid](/img/structure/B12499387.png)
